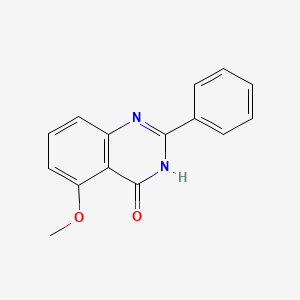

5-Methoxy-2-phenylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-2-phenylquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxy group at the 5-position and a phenyl group at the 2-position on the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes:

Starting Materials: Anthranilic acid, methoxybenzaldehyde, and an appropriate catalyst.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

Cyclization: The intermediate product undergoes cyclization in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 5-hydroxy-2-phenylquinazolin-4(3H)-one.

Reduction: Formation of 5-methoxy-2-phenylquinazolin-4(3H)-ol.

Substitution: Formation of various substituted quinazolinones depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and phenyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may result in different biological activities.

5-Hydroxy-2-phenylquinazolin-4(3H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

5-Methoxy-2-methylquinazolin-4(3H)-one: Contains a methyl group instead of a phenyl group.

Uniqueness

5-Methoxy-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

5-Methoxy-2-phenylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a quinazolinone core structure, which contributes to its pharmacological potential. The methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity (MIC in µg/mL) |

|---|---|

| Gram-positive bacteria | 16–32 |

| Gram-negative bacteria | 32–64 |

| Fungi | 64–128 |

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents .

2. Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has demonstrated cytotoxic effects in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The IC50 values indicate that the compound effectively inhibits cell proliferation, suggesting a potential mechanism of action involving apoptosis induction .

3. Anticonvulsant Activity

In vivo studies have assessed the anticonvulsant properties of this compound using various seizure models. The results indicate promising anticonvulsant activity without significant neurotoxicity.

| Model | ED50 (mg/kg) | Toxicity (TD50 mg/kg) |

|---|---|---|

| MES Seizure Model | 23.5 | 325.9 |

| scPTZ Seizure Model | 32.6 | - |

| 6-Hz Seizure Model | 45.2 | - |

These findings suggest that this compound may be a viable candidate for further development as an anticonvulsant agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Mechanism: It is believed to induce apoptosis through the activation of caspases and modulation of cell cycle proteins, leading to cell cycle arrest in cancer cells.

- Anticonvulsant Mechanism: The compound may enhance GABAergic transmission or inhibit excitatory neurotransmitter release, contributing to its anticonvulsant effects .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Antimicrobial Efficacy: A study demonstrated the effectiveness of various quinazolinones, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .

- Cytotoxicity Assessment: In vitro assays revealed that the compound exhibits superior cytotoxicity compared to standard chemotherapeutics in multiple cancer cell lines, emphasizing its therapeutic promise .

- Anticonvulsant Testing: Animal models confirmed the efficacy of the compound in reducing seizure frequency without adverse side effects typically associated with conventional antiepileptic drugs .

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5-methoxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)15(18)17-14(16-11)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |

InChI Key |

VFESWAHMSZYZHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.